
Levothyroxine Impurity B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levothyroxine Impurity B is a degradation product or by-product formed during the synthesis or storage of levothyroxine, a synthetic form of the thyroid hormone thyroxine (T4). Levothyroxine is widely used in the treatment of hypothyroidism and other thyroid-related disorders. Impurities in pharmaceutical compounds, such as this compound, are of significant concern due to their potential impact on the efficacy and safety of the drug product .
Mechanism of Action
Target of Action
Levothyroxine Impurity B, like levothyroxine itself, primarily targets the thyroid gland . The thyroid gland is responsible for the production of thyroid hormones, which play a crucial role in regulating the body’s metabolic processes .
Mode of Action
This compound interacts with its targets in a similar manner to levothyroxine. Levothyroxine is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . It acts as a prodrug of triiodothyronine (T3) in target tissues, via the actions of deiodinase enzymes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by levothyroxine. Levothyroxine is converted to its active form, T3, in the kidney and periphery through deiodination . This process is part of the complex stability pattern of levothyroxine, which is prone to degradation under the influence of factors such as light, humidity, temperature, pH, type of excipients, and formulation conditions .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of levothyroxine. About 70-80% of an oral dose of levothyroxine is absorbed from the intestine, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of levothyroxine are achieved about 3 hours
Preparation Methods
Synthetic Routes and Reaction Conditions
Levothyroxine Impurity B can be synthesized through various methods. One common approach involves the degradation of levothyroxine under specific conditions. For instance, the impurity can be formed through the Maillard reaction between levothyroxine and lactose, which is often used as an excipient in levothyroxine tablets . The reaction conditions typically involve elevated temperatures and prolonged storage times.
Industrial Production Methods
In industrial settings, the production of this compound is generally minimized through stringent control of manufacturing processes and storage conditions. when necessary, the impurity can be isolated and characterized using techniques such as column chromatography, flash chromatography, or preparative high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Levothyroxine Impurity B can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: The impurity can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deiodinated or dehydroxylated products .
Scientific Research Applications
Levothyroxine Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its potential biological activity and interactions with thyroid hormone receptors.
Medicine: Investigated for its impact on the pharmacokinetics and pharmacodynamics of levothyroxine.
Industry: Utilized in the quality control and stability testing of levothyroxine formulations.
Comparison with Similar Compounds
Levothyroxine Impurity B can be compared with other impurities and degradation products of levothyroxine, such as:
Liothyronine (T3): A more active form of thyroid hormone with a rapid onset of action.
Levothyroxine Impurity A: Another degradation product with distinct chemical properties.
Levothyroxine Impurity C: Formed under different conditions and with unique structural characteristics.
This compound is unique due to its specific formation pathway and potential impact on the stability and efficacy of levothyroxine formulations .
Properties
CAS No. |
1628720-66-0 |
|---|---|
Molecular Formula |
C15H11ClI3NO4 |
Molecular Weight |
685.43 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
O-(4-Hydroxy-3-chloro-5-iodophenyl)-3,5-diiodo-L-tyrosine; (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic Acid; 3-Chloro Thyroxine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)
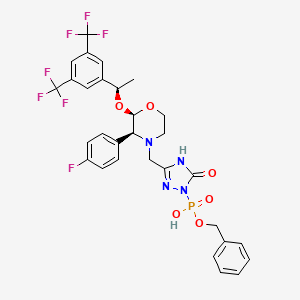
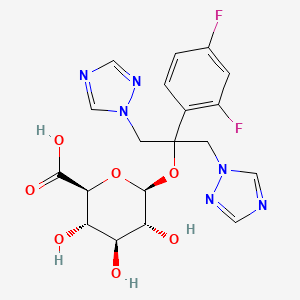
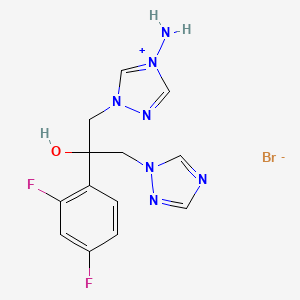
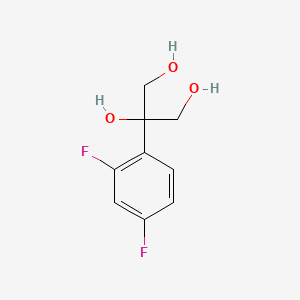
![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)
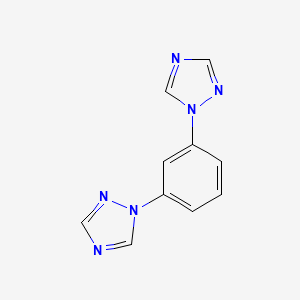
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)
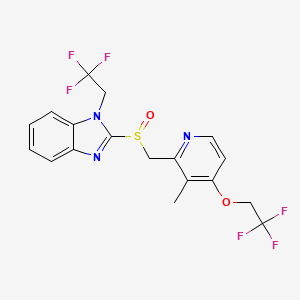
![1-Methyl-12-thioxopyrido[1,2,3,4]imidazole-[1,2-a]benzimidazole-2(12H)-one](/img/structure/B601808.png)



![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)
